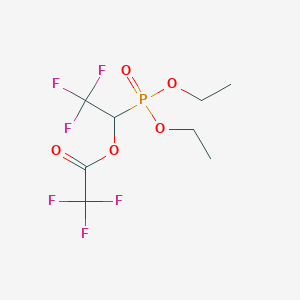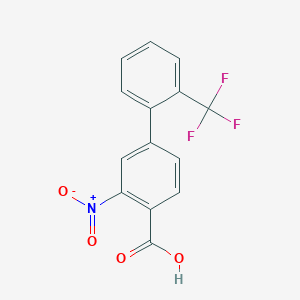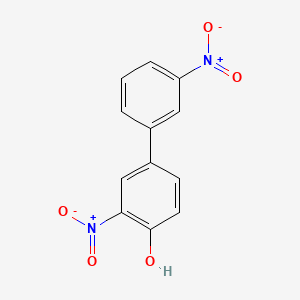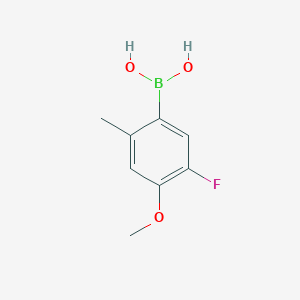
2-Cbz-Amino-ethanesulfonic acid sodium salt
概要
説明
準備方法
The synthesis of 2-Cbz-Amino-ethanesulfonic acid sodium salt involves several steps. One common method includes the reaction of 2-aminoethanesulfonic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product .
In industrial production, the process may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
2-Cbz-Amino-ethanesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
2-Cbz-Amino-ethanesulfonic acid sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in biochemical assays and as a buffer in biological experiments.
作用機序
The mechanism of action of 2-Cbz-Amino-ethanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
2-Cbz-Amino-ethanesulfonic acid sodium salt can be compared with other similar compounds such as:
2-Aminoethanesulfonic acid: Lacks the Cbz protecting group, making it less versatile in certain synthetic applications.
N-(2-Aminoethyl)-2-aminoethanesulfonic acid sodium salt: Similar structure but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its Cbz protecting group, which enhances its stability and reactivity in various chemical reactions .
特性
IUPAC Name |
sodium;2-(phenylmethoxycarbonylamino)ethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S.Na/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,11,12)(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFYIAMUALNIN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)
![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)









